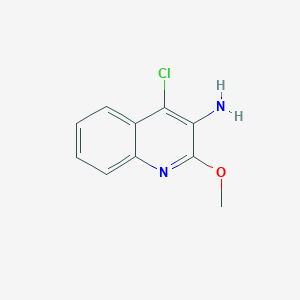
5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmacological activities. The chroman-4-one framework is a major building block in many medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities .
Métodos De Preparación
The synthesis of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one involves several synthetic routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve the use of organic solvents and catalysts to optimize yield and purity. The specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained .
Análisis De Reacciones Químicas
5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of dihydro derivatives .
Aplicaciones Científicas De Investigación
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it exhibits various biological activities, including anticancer, antioxidant, and antimicrobial properties. Its ability to interact with multiple biological targets makes it a valuable compound for drug development and therapeutic applications .
Mecanismo De Acción
The mechanism of action of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context .
Comparación Con Compuestos Similares
5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one can be compared with other similar compounds, such as chromone and chromanone derivatives. These compounds share a similar structural framework but differ in their specific substituents and biological activities. For example, chromone derivatives are known for their anti-inflammatory and antiviral properties, while chromanone derivatives exhibit anticancer and antioxidant activities. The unique combination of hydroxyl groups and a methyl group in this compound contributes to its distinct biological profile .
Propiedades
Fórmula molecular |
C10H8O5 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
5,6,7-trihydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-3-15-6-2-5(11)9(13)10(14)7(6)8(4)12/h2-3,11,13-14H,1H3 |
Clave InChI |
KZLBKOHYDPJHFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C(C1=O)C(=C(C(=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


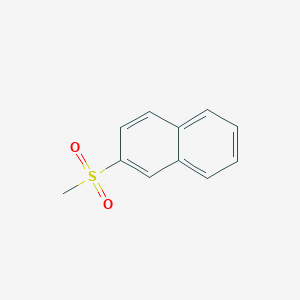
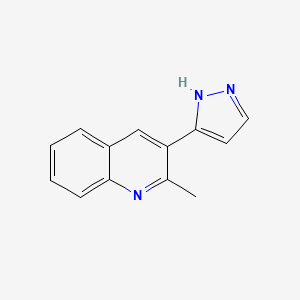

![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
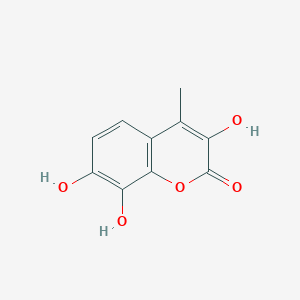
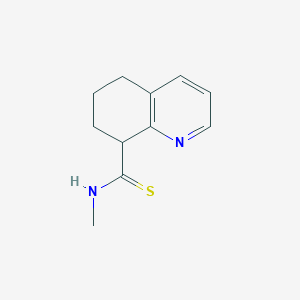

![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
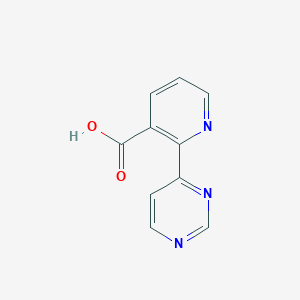

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)

